

Technical Safety Guide: 1-Chloro-2,5-diethoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 1-Chloro-2,5-diethoxy-4-nitrobenzene

CAS No.: 91-43-0

Cat. No.: B1581511

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CAS No: 91-43-0 | Formula: C₁₀H₁₂ClNO₄ | MW: 245.66 g/mol

Executive Summary & Chemical Identity

1-Chloro-2,5-diethoxy-4-nitrobenzene is a specialized chlorinated nitroaromatic intermediate primarily used in the synthesis of azo dyes and pigments (specifically as a precursor to Fast Blue bases) and pharmaceutical building blocks.^{[1][2]} It is the direct nitro-precursor to 4-chloro-2,5-diethoxyaniline.

While formally classified with a "Warning" signal word (H319), this compound presents significant latent hazards common to the nitrobenzene class, including methemoglobinemia (blood toxicity) and thermal instability during processing. This guide moves beyond basic SDS data to address the operational risks in drug development and scale-up environments.

Physicochemical Profile

Property	Specification	Operational Note
Appearance	Yellow crystalline solid	Distinctive nitroaromatic color; darkens on light exposure.[2]
Melting Point	98–101 °C (Typical range for class)	Note: Specific experimental MP for CAS 91-43-0 is rarely cited in public datasets; value inferred from methoxy analogs.
Solubility	Soluble: DCM, Ethyl Acetate, Toluene Insoluble: Water	Lipophilicity increases skin absorption risk.
Flash Point	>100 °C (Predicted)	Combustible solid; dust explosion hazard if micronized.
Reactivity	Stable at STP; Thermally sensitive	High Risk: Violent decomposition with strong reducers or at high distillation temps.

Hazard Identification & Toxicology (GHS & Mechanistic)

GHS Classification[1]

- Signal Word:WARNING
- H319: Causes serious eye irritation.[1]
- H302/H312: Harmful if swallowed or in contact with skin (Inferred from class data).

Deep-Dive: The Methemoglobinemia Risk

Unlike simple irritants, nitroaromatics like **1-chloro-2,5-diethoxy-4-nitrobenzene** can undergo metabolic reduction in the liver (via cytochrome P450) to form nitroso and hydroxylamine intermediates.

- Mechanism: These metabolites oxidize ferrous hemoglobin (Fe^{2+}) to ferric hemoglobin (Fe^{3+}), creating methemoglobin, which cannot transport oxygen.
- Clinical Sign: "Chocolate brown" blood and cyanosis (blue skin/lips) are hallmark signs of overexposure, often delayed by 2–4 hours.
- Safety Implication: Standard pulse oximetry is unreliable for this toxicity; co-oximetry is required.

Structural Toxicity Factors

The presence of two ethoxy (-OEt) groups at positions 2 and 5 creates electron-donating effects that may slightly stabilize the nitro group compared to 1-chloro-4-nitrobenzene, but they also increase lipophilicity, potentially enhancing dermal absorption rates.

Process Safety: Synthesis & Handling

Critical Workflow: Nitro Reduction

The primary utility of this compound is its reduction to the aniline (4-chloro-2,5-diethoxyaniline). This step is the highest risk operation.

Risk 1: Hydrogenation Hazards

- Catalytic Hydrogenation (H_2 + Pd/C or Raney Ni):
 - Hazard:[3] The reaction is highly exothermic. The ethoxy groups are stable, but the nitro reduction releases ~500 kJ/mol.
 - Control: Do not add dry catalyst to the reaction mixture (pyrophoric risk). Use a solvent wet-paste or inert gas blanket.
 - Protocol: Monitor H_2 uptake strictly. An uptake stall followed by a surge often precedes a thermal runaway.

Risk 2: Chemical Reduction (Iron/Acid or Sulfide)

- Iron/Acid (Bechamp): Generates massive iron sludge waste.

- Sulfide Reduction: Generates H₂S gas (neurotoxic).
- Control: Scrubber systems must be active and pH monitored to prevent H₂S release.

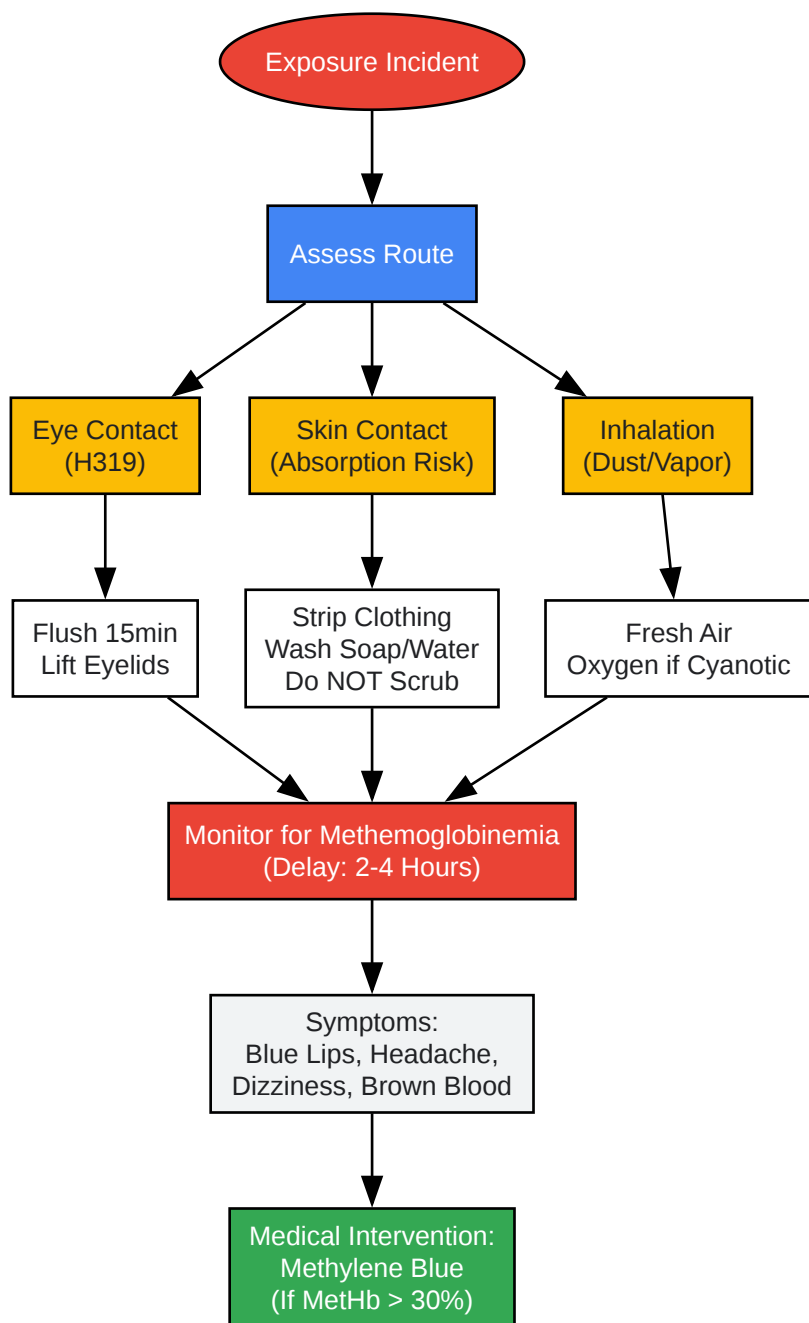
Thermal Stability & Incompatibility

- Distillation: Do NOT distill this compound to dryness. Nitroaromatics can concentrate shock-sensitive impurities or decompose explosively at high pot temperatures (>180°C).
- Incompatibles:
 - Strong Bases (NaOH/KOH): Can trigger nucleophilic aromatic substitution of the Chlorine (Cl) or Ethoxy groups, leading to uncontrolled exotherms or formation of unstable nitrophenols.
 - Reducing Agents: Hydrazine, metal hydrides (violent reaction).

Emergency Response Protocols

Exposure Response Decision Tree

This diagram outlines the immediate triage steps for exposure, differentiating between simple irritation and systemic toxicity.



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Figure 1: Emergency Triage Logic. Note the critical observation period for delayed systemic effects.

Spill Cleanup[4]

- Evacuate: Remove non-essential personnel.

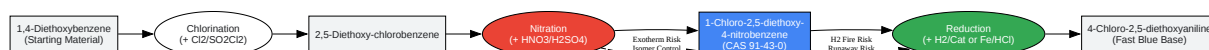
- PPE: Wear Nitrile gloves (double gloving recommended due to unknown permeation times) and a P95/P100 dust respirator.
- Containment: Do not use combustible materials (sawdust) to absorb nitro compounds. Use vermiculite or sand.
- Decontamination: Wash area with 5% sodium carbonate solution to hydrolyze traces, followed by detergent water.

Storage & Engineering Controls[4]

Parameter	Recommendation	Rationale
Storage Class	6.1 (Toxic) or Combustible Solid	Segregate from oxidizers and strong bases.
Temp/Light	< 25°C, Amber Glass	Prevents photo-degradation and thermal stress.
Ventilation	Local Exhaust Ventilation (LEV)	Required. Velocity > 100 fpm at sash face.
Glove Material	Nitrile (0.11mm) or Laminate	Warning: Nitroaromatics permeate latex rapidly.

Synthesis & Degradation Pathway

Understanding the chemical lineage helps identify impurities and process risks.



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Figure 2: Synthesis lineage showing the high-risk nitration and reduction steps flanking the target compound.

References

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